1-(5-Chloropyridin-2-yl)piperidin-4-ol
Overview
Description
1-(5-Chloropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₄ClN₂O It is a derivative of piperidine and pyridine, featuring a chloro group at the 5-position of the pyridine ring and a hydroxyl group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloropyridin-2-ol with piperidine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction reactions can involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions may use nucleophiles such as alkyl halides or aryl halides.
Major Products Formed:
Oxidation can yield 1-(5-chloropyridin-2-yl)piperidin-4-one.
Reduction can produce 1-(5-chloropyridin-2-yl)piperidin-4-amine.
Substitution can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for various biological targets, potentially leading to the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Chloropyridin-2-yl)piperidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)piperidin-4-ol is similar to other piperidine and pyridine derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
Piperidine derivatives: Piperidine, N-ethylpiperidine, N-methylpiperidine
Pyridine derivatives: 2-chloropyridine, 3-chloropyridine, 4-chloropyridine
These compounds may have similar reactivity but differ in their biological activity and applications.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSIKVOTFWXEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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